molecular formula C14H19NO2S B2399574 N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide CAS No. 2034592-02-2

N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide

Cat. No.: B2399574
CAS No.: 2034592-02-2
M. Wt: 265.37
InChI Key: HENJOGUIFFJGBR-UHFFFAOYSA-N
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Description

N-(1-(Thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide is a synthetic organic compound featuring a thiophene ring fused to a cyclopentyl group, linked via an amide bond to a tetrahydrofuran (THF) carboxamide moiety. This compound is structurally analogous to bioactive molecules investigated for therapeutic applications, particularly in oncology and antiviral research, due to its hybrid heterocyclic framework .

Properties

IUPAC Name

N-(1-thiophen-2-ylcyclopentyl)oxolane-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-13(11-5-8-17-10-11)15-14(6-1-2-7-14)12-4-3-9-18-12/h3-4,9,11H,1-2,5-8,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HENJOGUIFFJGBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)NC(=O)C3CCOC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the condensation reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester to form aminothiophene derivatives . The cyclopentyl group can be introduced through a cyclization reaction involving a suitable precursor. The final step involves the formation of the carboxamide group, which can be achieved through the reaction of an amine with a carboxylic acid derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclopentyl and tetrahydrofuran rings contribute to the compound’s overall stability and bioavailability, enhancing its effectiveness in biological systems .

Comparison with Similar Compounds

Key Observations :

  • Antiproliferative Activity : Sulfonamide-linked thiophene derivatives (e.g., Compounds 26–28) exhibit IC₅₀ values ~10 µM against breast cancer cells, outperforming doxorubicin (IC₅₀ ~30 µM) . The target compound’s lack of sulfonamide groups may reduce cytotoxicity but could enhance selectivity for other targets.
  • Antiviral Potential: Compound 34 (THF-2-carboxamide) inhibits SARS-CoV-2 papain-like protease (PLpro), suggesting that the THF-carboxamide motif contributes to binding affinity. The target compound’s THF-3-carboxamide may alter steric interactions in enzymatic pockets .
Physicochemical and Electronic Properties
  • Hydrogen Bonding : The amide group in the target compound enables hydrogen bonding, critical for target recognition. highlights that such interactions govern crystal packing and supramolecular aggregation, which may influence bioavailability .
  • Computational Modeling : Density-functional theory (DFT) studies (–2) predict the electron density distribution and reactivity of thiophene-carboxamide hybrids. The target compound’s THF ring may reduce electron deficiency compared to pyrimidine or thiazole analogues, affecting redox properties .

Biological Activity

N-(1-(thiophen-2-yl)cyclopentyl)tetrahydrofuran-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis methods, and relevant research findings.

Structural Features

The compound is characterized by the following structural components:

  • Thiophene Ring : Contributes to biological activity through interactions with various biological targets.
  • Cyclopentyl Group : May enhance lipophilicity and influence pharmacokinetics.
  • Tetrahydrofuran Moiety : Increases solubility and may participate in specific chemical reactions.
  • Carboxamide Functionality : Known for forming hydrogen bonds, which can enhance binding affinity to biological targets.

Antiviral Properties

Preliminary studies suggest that this compound exhibits significant antiviral activity. Similar compounds have shown promise as inhibitors of viral replication, particularly against SARS-CoV-2. The mechanism of action may involve non-covalent inhibition of viral proteases, crucial for viral maturation and replication.

Antimicrobial and Anticancer Activities

Research indicates that compounds with similar structural characteristics possess antimicrobial and anticancer properties. The thiophene ring is often associated with these activities due to its ability to interact with DNA and inhibit cell proliferation. For instance, studies have demonstrated that thiophene derivatives can induce apoptosis in cancer cells and exhibit broad-spectrum antimicrobial effects against various pathogens.

Case Study 1: Antiviral Activity Against SARS-CoV-2

In a recent study, a series of thiophene-containing compounds were evaluated for their ability to inhibit SARS-CoV-2 papain-like protease. This compound was among the lead compounds showing promising results, suggesting its potential as a therapeutic agent against COVID-19.

Case Study 2: Anticancer Properties

A study published in a peer-reviewed journal investigated the anticancer effects of thiophene derivatives, including this compound. The results indicated that the compound significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells, through mechanisms involving apoptosis and cell cycle arrest .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Preparation of Thiophene Derivative : Utilizing condensation reactions involving sulfur and α-methylene carbonyl compounds.
  • Formation of Tetrahydrofuran Moiety : Achieved through cyclization reactions.
  • Carboxamide Formation : Involves coupling reactions to attach the carboxamide group to the tetrahydrofuran structure.

Comparative Analysis of Biological Activity

Compound NameStructural FeaturesBiological Activity
This compoundThiophene + Cyclopentane + TetrahydrofuranAntiviral (SARS-CoV-2), Anticancer
Compound AThiophene + Aromatic RingsAntiviral activity against SARS-CoV-2
Compound BTetrahydrofuran + Aromatic RingsInhibitor of proteases
Compound CCarboxamide + Alkyl GroupsAnti-inflammatory properties

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